
Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromothiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It appears as a light orange to yellow to green clear liquid .
Molecular Structure Analysis
The molecular weight of Ethyl 5-bromothiophene-2-carboxylate is 235.10 . The compound has a linear formula of C7H7BrO2S .Physical And Chemical Properties Analysis
Ethyl 5-bromothiophene-2-carboxylate has a boiling point of 175 °C and a flash point of 116 °C . Its specific gravity is 1.55 at 20/20°C, and it has a refractive index of 1.56 .Scientific Research Applications
Pharmacological Research
Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate has shown potential in pharmacological studies due to its structural properties. Compounds containing thiophene rings are often investigated for their bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties . The bromine substitution can enhance these effects, making this compound a candidate for drug development and medicinal chemistry research.
Organic Electronics
Thiophene derivatives are widely used in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique electronic properties of thiophene rings, combined with the ester and amide functionalities, can improve the performance of these devices by enhancing charge transport and stability .
Material Science
In material science, thiophene-based compounds are explored for their conductive properties. Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate can be used in the synthesis of conductive polymers and copolymers. These materials are essential for developing flexible electronics, sensors, and other advanced materials .
Catalysis
This compound can serve as a ligand in catalytic processes. The presence of both ester and amide groups, along with the bromine atom, allows it to coordinate with metal centers effectively. Such complexes can be used in various catalytic reactions, including cross-coupling reactions and polymerization processes .
Environmental Chemistry
Thiophene derivatives are also studied for their potential in environmental chemistry. They can be used in the development of sensors for detecting pollutants and heavy metals. The specific structure of Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate may enhance its sensitivity and selectivity in such applications .
Biochemical Assays
In biochemical research, this compound can be utilized in assays to study enzyme interactions and inhibition. The thiophene ring system can interact with various biological targets, making it useful for probing biochemical pathways and developing new therapeutic agents .
Photovoltaic Applications
The compound’s structure is suitable for use in photovoltaic cells. Thiophene derivatives are known for their ability to absorb light and convert it into electrical energy. This makes Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate a potential candidate for improving the efficiency of solar cells .
Nanotechnology
In nanotechnology, thiophene-based compounds are explored for their ability to form nanostructures. These nanostructures can be used in various applications, including drug delivery systems, imaging, and as components in nanoscale devices. The specific properties of Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate can be leveraged to create novel nanomaterials .
Molecules | Free Full-Text | Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .
properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3S2/c1-2-17-12(16)7-5-6-18-11(7)14-10(15)8-3-4-9(13)19-8/h3-6H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMDQNJPLOPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromothiophene-2-carboxamido)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

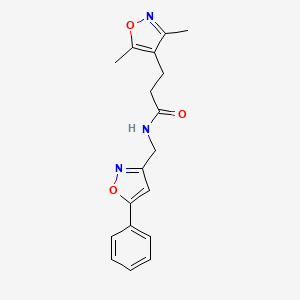
![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)
![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)
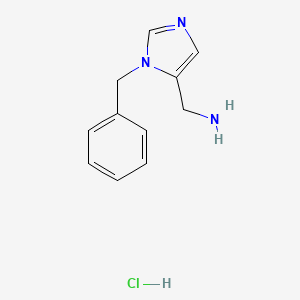
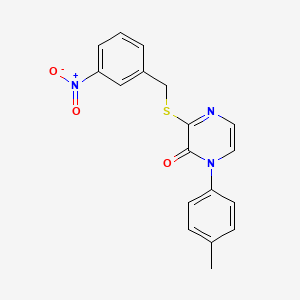
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2844643.png)

![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)
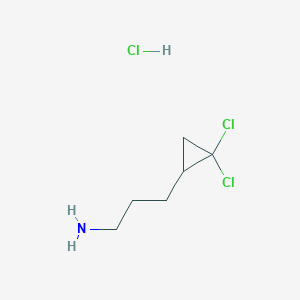
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2844653.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]thiophene-3-carboxylic acid](/img/structure/B2844654.png)
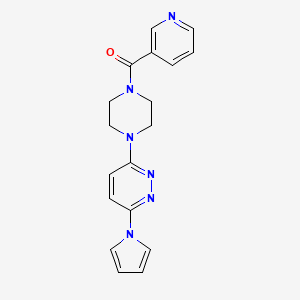
![N-[3-hydroxy-5-[[3-methyl-2-[[[methyl-[(2-propan-2-yl-4-thiazolyl)methyl]amino]-oxomethyl]amino]-1-oxobutyl]amino]-1,6-diphenylhexan-2-yl]carbamic acid 5-thiazolylmethyl ester](/img/no-structure.png)